Miltefosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

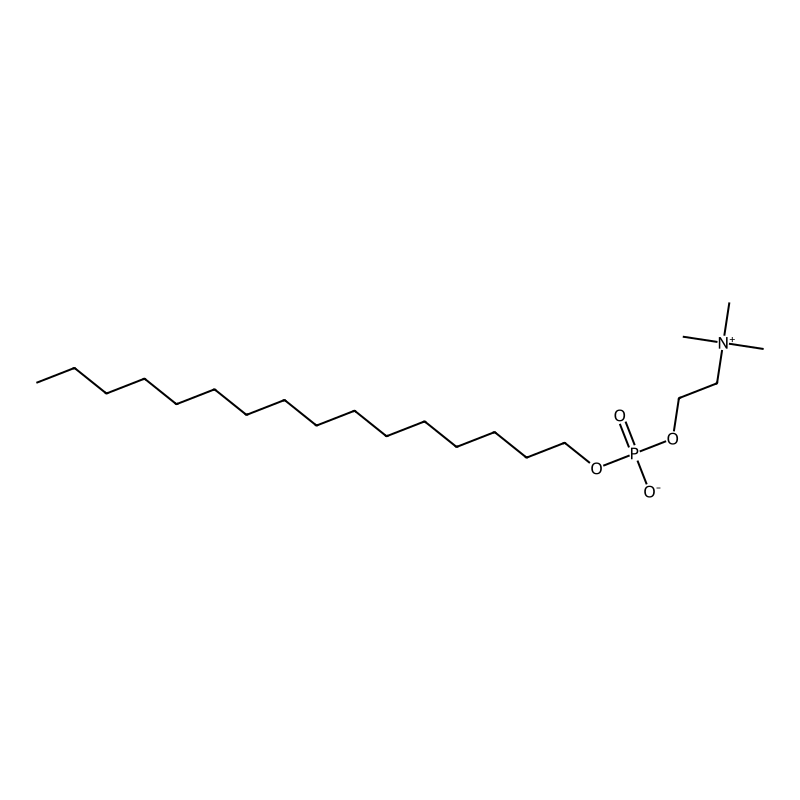

SMILES

solubility

Synonyms

Canonical SMILES

Miltefosine (Hexadecylphosphocholine, CAS 58066-85-6) is a synthetic alkylphosphocholine analog that functions simultaneously as a bioactive lipid and a zwitterionic surfactant [1]. Originally developed as an antineoplastic agent, it is most prominently procured as the first approved oral treatment for visceral leishmaniasis [2]. From a materials and formulation perspective, Miltefosine is characterized by a long hydrophobic chain and a hydrophilic phosphocholine headgroup (pKa values of 2 and 14), rendering it amphiphilic with a highly specific critical micelle concentration (CMC) [1]. This dual nature dictates its handling, as it behaves like a detergent at higher concentrations, directly influencing its membrane-partitioning behavior, liposomal formulation compatibility, and in vitro assay design [1].

References

- [1] Ramisetty, B. S., et al. 'Determining tissue distribution of the oral antileishmanial agent miltefosine: a physiologically-based pharmacokinetic modeling approach.' Antimicrobial Agents and Chemotherapy (2024).

- [2] Gayen, J. R., et al. 'Pharmacokinetics and Bioavailability Assessment of Miltefosine in Rats Using High Performance Liquid Chromatography Tandem Mass Spectrometry.' PubMed (2016).

Substituting Miltefosine with traditional antileishmanial benchmarks (such as Amphotericin B or Sodium stibogluconate) or other in-class alkylphospholipids (like Edelfosine or Perifosine) fails due to fundamental differences in physicochemical properties and administration routes. Amphotericin B is a highly hydrophobic, nephrotoxic polyene that requires complex intravenous liposomal formulations and possesses negligible oral bioavailability [1]. Conversely, traditional antimonials suffer from widespread parasitic resistance and lack efficacy in axenic stage models [2]. While in-class analogs like Edelfosine share a similar lipid backbone, they exhibit different critical micelle concentrations, distinct lipid raft accumulation kinetics, and higher in vitro apoptotic potencies that alter their toxicity profiles, making them non-interchangeable for specific in vivo modeling or oral formulation development [3].

References

- [1] E. J. et al. 'Interaction between Miltefosine and Amphotericin B: Consequences for Their Activities towards Intestinal Epithelial Cells and Leishmania donovani Promastigotes In Vitro.' Antimicrobial Agents and Chemotherapy (2008).

- [2] Vermeersch, M., et al. 'In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences.' Antimicrobial Agents and Chemotherapy (2009).

- [3] Mollinedo, F., et al. 'In Vitro and In Vivo Efficacy of Ether Lipid Edelfosine against Leishmania spp. and SbV-Resistant Parasites.' PLOS Neglected Tropical Diseases (2012).

Oral Bioavailability vs Parenteral Benchmarks

Miltefosine fundamentally differs from traditional antileishmanial agents by enabling oral dosing. In pharmacokinetic models, Miltefosine achieves an absolute oral bioavailability of 60.33% to 82% [1]. In contrast, the benchmark comparator Amphotericin B requires intravenous administration due to its poor intestinal absorption and high toxicity [2].

| Evidence Dimension | Absolute oral bioavailability |

| Target Compound Data | 60.33% - 82% |

| Comparator Or Baseline | ~0% (Amphotericin B, requires IV) |

| Quantified Difference | >60% increase in oral bioavailability, eliminating IV requirement |

| Conditions | Mammalian pharmacokinetic models (rats/mice) |

This >60% oral bioavailability allows Miltefosine to be formulated as an oral dosage form, fundamentally shifting procurement away from complex, facility-dependent intravenous liposomal polyenes.

Critical Micelle Concentration (CMC) for Surfactant Behavior

As an amphiphilic zwitterionic molecule, Miltefosine exhibits detergent-like properties that govern its formulation limits. It possesses a critical micellar concentration (CMC) of 8–12 μM in physiological buffers[2]. This contrasts sharply with standard bilayer-forming phospholipids which have CMCs in the nanomolar range, and dictates that Miltefosine forms micelles rather than stable liposomes on its own [1].

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | 8–12 μM |

| Comparator Or Baseline | < 1 nM (Standard bilayer-forming phospholipids) |

| Quantified Difference | Micellization occurs at micromolar rather than nanomolar concentrations |

| Conditions | Aqueous physiological buffers (pH 7.4) |

The 8–12 μM CMC defines the strict concentration threshold for micelle formation, which is critical for engineers designing mixed-micelle drug delivery systems or avoiding hemolysis in parenteral formulations.

In Vitro Potency Against Antimony-Resistant Models

Miltefosine maintains high potency against strains where traditional first-line treatments fail. In susceptibility assays against Leishmania donovani axenic and intracellular amastigotes, Miltefosine demonstrates an IC50 of 0.4 to 4.3 μM [1]. In direct comparison, Sodium stibogluconate (SbV) is virtually inactive against axenic stages, yielding an IC50 > 64 μg/ml [1].

| Evidence Dimension | In vitro inhibitory concentration (IC50) |

| Target Compound Data | 0.4 - 4.3 μM |

| Comparator Or Baseline | > 64 μg/ml (Sodium stibogluconate) |

| Quantified Difference | Miltefosine is highly active in axenic models where SbV is entirely inactive |

| Conditions | Leishmania donovani extracellular and intracellular amastigote models |

Procuring Miltefosine provides a reliable, highly active benchmark for in vitro screening against resistant parasitic strains where traditional antimonials are completely inactive.

Apoptotic Potency and Membrane Modulation vs In-Class Analogs

When compared to closest in-class substitutes, Miltefosine exhibits a distinct therapeutic window. Flow cytometry of propidium iodide-stained promastigotes reveals that Miltefosine induces significant apoptosis-like DNA breakdown at 10 μM, whereas the analog Edelfosine achieves similar breakdown at a lower concentration of 5 μM [1]. This lower in vitro potency for Miltefosine correlates with its specific in vivo tolerability profile.

| Evidence Dimension | Concentration required for significant apoptosis-like DNA breakdown |

| Target Compound Data | 10 μM |

| Comparator Or Baseline | 5 μM (Edelfosine) |

| Quantified Difference | Miltefosine requires a 2-fold higher concentration to trigger equivalent apoptotic DNA fragmentation |

| Conditions | Flow cytometry of L. panamensis promastigotes |

This specific apoptotic threshold distinguishes Miltefosine from Edelfosine, allowing researchers to select an alkylphospholipid with a proven in vivo tolerability profile for membrane biophysics and Akt-inhibition studies.

Oral Formulation Development for Neglected Diseases

Leveraging its >60% oral bioavailability and amphiphilic nature, Miltefosine is the primary active pharmaceutical ingredient (API) selected for developing oral solid dosage forms or mixed-micelle oral solutions, replacing IV-dependent polyenes [1].

Mixed Micelle and Carrier System Engineering

Due to its specific CMC of 8-12 μM, Miltefosine is utilized as a surfactant and co-lipid in the engineering of mixed micelles, often paired with hydrophobic drugs (like Amphotericin B) to enhance their paracellular permeability and intestinal absorption [1].

Reference Standard for Drug-Resistant Parasite Screening

Because it retains an IC50 in the low micromolar range against SbV-resistant strains, Miltefosine is procured as a mandatory positive control in high-throughput screening assays evaluating novel antileishmanial compounds [2].

Membrane Biophysics and Lipid Raft Studies

As an alkylphosphocholine that inserts into lipid bilayers and modifies membrane order, Miltefosine is used in biophysical assays to study lipid raft coalescence, Akt inhibition, and apoptosis induction without the extreme acute toxicity of edelfosine [3].

References

- [1] E. J. et al. 'Interaction between Miltefosine and Amphotericin B: Consequences for Their Activities towards Intestinal Epithelial Cells and Leishmania donovani Promastigotes In Vitro.' Antimicrobial Agents and Chemotherapy (2008).

- [2] Vermeersch, M., et al. 'In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences.' Antimicrobial Agents and Chemotherapy (2009).

- [3] F. et al. 'Edelfosine and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Antitumor Lipids.' The Journal of Physical Chemistry B (2013).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (18.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (79.59%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (20.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (18.37%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Miltefosine is an orally- and topically-active alkyl-phosphocholine compound with potential antineoplastic activity. Miltefosine targets cellular membranes, modulating cell membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. As an immunomodulator, miltefosine stimulates T-cells, macrophages and the expression of interleukin 3 (IL-3), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon gamma (INF-gamma). (NCI04)

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01C - Agents against leishmaniasis and trypanosomiasis

P01CX - Other agents against leishmaniasis and trypanosomiasis

P01CX04 - Miltefosine

Mechanism of Action

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Miltefosine is almost completely eliminated by degradation via phospholipase D. Drug keeps accumulating until the end of treatment due to the extremely slow elimination, as seen by the long elimination half lives.

Radioactivity studies have found that miltefosine has a wide distribution with high levels in the kidney, intestinal mucosa, liver, and spleen.

Plasma clearance is very low and the terminal elimination half life was found to be 84 and 159 hours in rats and dogs respectively.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Comparison of cardiotoxicity between N-methyl-glucamine and miltefosine in the treatment of American cutaneous leishmaniasis

Daniel Holanda Barroso, Ciro Martins Gomes, Antônia Marilene da Silva, Raimunda Nonata Ribeiro SampaioPMID: 34001400 DOI: 10.1016/j.abd.2021.02.002

Abstract

Comparative EPR spectroscopy analysis of amphotericin B and miltefosine interactions with Leishmania, erythrocyte and macrophage membranes

Lais Alonso, Sebastião Antônio Mendanha, Rodrigo Saar Gomes, Miriam Leandro Dorta, Antonio AlonsoPMID: 33894283 DOI: 10.1016/j.ejps.2021.105859

Abstract

Electron paramagnetic resonance (EPR) spectroscopy of spin labels was used to study the interactions of amphotericin B (AmB) with the plasma membrane of Leishmania (L.) amazonensis promastigotes, human erythrocytes and J774.A1 murine macrophages, in comparison with reported and novel data for miltefosine (MIL). One of the objectives of this work is to look for the relationships between the activities of these two drugs in the Leishmania parasite with their changes in the cell membrane. A spin-labeled stearic acid inserted into the cell membranes showed strong interactions with putative AmB/sterol complexes, characterized by reductions in molecular dynamics. The concentration of the drugs in the plasma membrane that reduced the cell population by 50%, and the membrane-water partition coefficient of the drugs, were assessed. These biophysical parameters enabled estimates of possible therapeutic concentrations of these two drugs in the interstitial fluids of the tissues to be made. AmB displayed higher affinity for the plasma membrane of L. amazonensis than for that of the macrophage and erythrocyte, denoting a preference for a membrane that contains ergosterol. AmB also demonstrated higher hemolytic potential than MIL for measurements on erythrocytes in both PBS and whole blood. For MIL, the EPR technique detected membrane changes induced by the drug in the same concentration range that inhibited the growth of parasites, but in the case of AmB, an 8-fold higher concentration of the ICwas necessary to observe a reduction in membrane fluidity, suggesting a better localized effect of AmB on the membrane. Taken together, the results demonstrate that the antiproliferative and cytotoxic effects of both drugs are associated with changes in cell membranes.

Investigating the Aggregation of Imported Cutaneous Leishmaniasis in Henan, Central China

Yu Ling Zhao, Su Hua Li, Xin Zhu, Rui Min Zhou, Cheng Yun Yang, Ying Liu, Yuan Na Niu, De Ling Lu, Hong Wei Zhang, Dong Yang ZhaoPMID: 33766223 DOI: 10.3967/bes2021.032

Abstract

Miltefosine for the treatment of cutaneous leishmaniasis-A pilot study from Ethiopia

Saskia van Henten, Annisa Befekadu Tesfaye, Seid Getahun Abdela, Feleke Tilahun, Helina Fikre, Jozefien Buyze, Mekibib Kassa, Lieselotte Cnops, Myrthe Pareyn, Rezika Mohammed, Florian Vogt, Ermias Diro, Johan van GriensvenPMID: 34048461 DOI: 10.1371/journal.pntd.0009460

Abstract

Cutaneous leishmaniasis (CL) in Ethiopia, caused by Leishmania aethiopica, is often severe and hard to treat compared to CL caused by other species elsewhere. Miltefosine is the only oral anti-leishmanial drug, with a favorable side-effect profile compared to routinely available sodium stibogluconate (SSG), but evidence about its use for L. aethiopica is lacking.In an observational cohort study, treatment outcomes, safety and adherence among CL patients who required systemic treatment and received miltefosine for 28 days in Boru Meda Hospital and University of Gondar Hospital were studied. Patient cure was defined as 100% flattening for non-ulcerated lesions and 100% flattening and 100% re-epithelization for ulcerated lesions. Outcomes were documented for day 28, 90 and 180, both per site, and pooled, adjusting for site as a fixed effect with effect coding. Among 94 included patients (32 in Gondar, 62 in Boru Meda), median lesion duration was 12 months, median size six cm, and mucosal involvement (46.8%) and diffuse (30.9%) lesions were common. Adherence to miltefosine was good, and side-effects were tolerable. Initial outcomes at day 28 were promising, with 68.8% and 94.0% of patients having good improvement or cure in Gondar and Boru Meda respectively. In Boru Meda, outcomes were good with 72.7% and 72.9% cure at day 90 and day 180 respectively. In Gondar, results were less promising, with only 12.5% and 26.7% cure at day 90 and day 180, although confidence intervals were wide. In pooled estimates, 48.7% of patients reached cure at day 180, and 32.3% relapsed. Outcomes were better in Boru Meda Hospital, for smaller lesions and for mucosal lesions.

Based on miltefosine's good initial response, tolerable side-effects, tablet-form, we propose to include miltefosine for future clinical trials using extended treatment schedules, combination therapy, or targeting specific subgroups.

ClinicalTrials.gov

.

Leishmania donovani chaperonin TCP1γ subunit protects miltefosine induced oxidative damage

Shailendra Yadav, Vahab Ali, Yatendra Singh, Sanjeev Kanojia, Neena GoyalPMID: 33736277 DOI: 10.1016/j.ijbiomac.2020.10.134

Abstract

T-complex protein-1 (TCP1) is a chaperonin protein known to fold various proteins like actin and tubulin. In Leishmania donovani only one subunit of TCP1 that is gamma subunit (LdTCP1γ) has been functionally characterized. It not only performs ATP dependent protein folding but is also essential for survival and virulence. The present work demonstrates that LdTCP1γ also has a role in miltefosine resistance. Overexpression of LdTCP1γ in L. donovani promastigotes results in decreased sensitivity of parasites towards miltefosine, while single-allele replacement mutants exhibited increased sensitivity as compared to wild-type promastigotes. This response was specific to miltefosine with no cross-resistance to other drugs. The LdTCP1γ-mediated drug resistance was directly related to miltefosine-induced apoptotic death of the parasite, as was evidenced by 2 to 3-fold decrease in cell death parameters in overexpressing cells and >2-fold increase in single-allele replacement mutants. Further, deciphering the mechanism revealed that resistance of overexpressing cells was associated with efficient ROS neutralization due to increased levels of thiols and upregulation of cytosolic tryparedoxin peroxidase (cTxnPx). Further, modulation of LdTCP1γ expression in parasite also modulates the levels of proinflammatory cytokine (TNF-α) and anti-inflammatory cytokine (IL-10) of the host macrophages. The study provides evidence for the involvement of a chaperonin protein LdTCP1γ in the protection against miltefosine induced oxidative damage and reveals the fundamental role of LdTCP1γ in parasite biology.The effect of oral miltefosine in treatment of antimoniate resistant anthroponotic cutaneous leishmaniasis: An uncontrolled clinical trial

Masoumeh Tayyebi, Emadodin Darchini-Maragheh, Pouran Layegh, Bita Kiafar, Vahid Mashayekhi GoyonloPMID: 33739976 DOI: 10.1371/journal.pntd.0009241

Abstract

Recent circumstantial evidence suggests increasing number of Iranian patients with cutaneous leishmaniasis (CL) who are unresponsive to meglumine antimoniate (MA), the first line of treatment in Iran. Oral meltifosine was previously reported to be effective in visceral leishmaniasis as well CL. The current study is designed to determine efficacy and safety of oral miltefosine for the treatment of anthroponotic cutaneous leishmaniasis (ACL) cases who were refractory to MA in Iran.Miltefosine was orally administered for 27 patients with MA resistant ACL with approved L.tropica infection, at a dosage of ∼2.5 mg/kg daily for 28 days. Patients were evaluated on day 14 and 28, as well as 3, 6 and 12 month post treatment follow up sessions. Laboratory data were performed and repeated at each visit. Data were analyzed using SPSS version 17. Twenty-seven patients including 16 men (59.25%) and 11 women (40.74%) with mean age of 28.56 ± 4.8 (range 3-54 years old) were enrolled. Total number of lesions were 42 (1-4 in each patient). Most of lesions were on face (76.19%). Mean lesions' induration size was 2.38 ± 0.73 cm at the base-line which significantly decreased to1.31 ± 0.58 cm and 0.61 ±0.49 cm after 14 and 28 days of therapy, respectively (p value <0.05). At 12-months follow-up post treatment, 22 patients had definite/partial cure (81.48%) including 17 definitely cured patients, corresponding to a cure rate of 68% on per protocol analysis, and 62.96% according to intention to treat analysis. Recurrence of lesion was only occurred in one patient (3.70%). Nausea was the most subjective complication during the therapy (33.33%).

Oral miltefosine could be an effective alternative for the treatment of MA-resistant ACL.

Serious adverse events following treatment of visceral leishmaniasis: A systematic review and meta-analysis

Sauman Singh-Phulgenda, Prabin Dahal, Roland Ngu, Brittany J Maguire, Alice Hawryszkiewycz, Sumayyah Rashan, Matthew Brack, Christine M Halleux, Fabiana Alves, Kasia Stepniewska, Piero L Olliaro, Philippe J GuerinPMID: 33780461 DOI: 10.1371/journal.pntd.0009302

Abstract

Despite a historical association with poor tolerability, a comprehensive review on safety of antileishmanial chemotherapies is lacking. We carried out an update of a previous systematic review of all published clinical trials in visceral leishmaniasis (VL) from 1980 to 2019 to document any reported serious adverse events (SAEs).For this updated systematic review, we searched the following databases from 1st Jan 2016 through 2nd of May 2019: PUBMED, Embase, Scopus, Web of Science, Cochrane, clinicaltrials.gov, WHO ICTRP, and the Global Index Medicus. We included randomised and non-randomised interventional studies aimed at assessing therapeutic efficacy and extracted the number of SAEs reported within the first 30 days of treatment initiation. The incidence rate of death (IRD) from individual treatment arms were combined in a meta-analysis using random effects Poisson regression.

We identified 157 published studies enrolling 35,376 patients in 347 treatment arms. Pentavalent antimony was administered in 74 (21.3%), multiple-dose liposomal amphotericin B (L-AmB) in 52 (15.0%), amphotericin b deoxycholate in 51 (14.7%), miltefosine in 33 (9.5%), amphotericin b fat/lipid/colloid/cholesterol in 31 (8.9%), and single-dose L-AmB in 17 (4.9%) arms. There was a total of 804 SAEs reported of which 793 (including 428 deaths) were extracted at study arm level (11 SAEs were reported at study level only). During the first 30 days, there were 285 (66.6%) deaths with the overall IRD estimated at 0.068 [95% confidence interval (CI): 0.041-0.114; I2 = 81.4%; 95% prediction interval (PI): 0.001-2.779] per 1,000 person-days at risk; the rate was 0.628 [95% CI: 0.368-1.021; I2 = 82.5%] in Eastern Africa, and 0.041 [95% CI: 0.021-0.081; I2 = 68.1%] in the Indian Subcontinent. In 21 study arms which clearly indicated allowing the inclusion of patients with HIV co-infections the IRD was 0.575 [95% CI: 0.244-1.355; I2 = 91.9%] compared to 0.043 [95% CI: 0.020-0.090; I2 = 62.5%] in 160 arms which excluded HIV co-infections.

Mortality within the first 30 days of VL treatment initiation was a rarely reported event in clinical trials with an overall estimated rate of 0.068 deaths per 1,000 person-days at risk, though it varied across regions and patient populations. These estimates may serve as a benchmark for future trials against which mortality data from prospective and pharmacovigilance studies can be compared. The methodological limitations exposed by our review support the need to assemble individual patient data (IPD) to conduct robust IPD meta-analyses and generate stronger evidence from existing trials to support treatment guidelines and guide future research.

Preparation, Pharmacokinetics, and Antitumor Potential of Miltefosine-Loaded Nanostructured Lipid Carriers

Guo Yu, Zakir Ali, Anam Sajjad Khan, Kalim Ullah, Humzah Jamshaid, Alam Zeb, Muhammad Imran, Sadia Sarwar, Han-Gon Choi, Fakhar Ud DinPMID: 34012260 DOI: 10.2147/IJN.S299443

Abstract

The purpose of this study was to investigate the suitability of nanostructured lipid carriers (NLCs) loaded with miltefosine (HePC) as an anticancer drug for the treatment of breast cancer.HePC-NLCs were prepared using a microemulsion technique and then evaluated for particle size, polydispersity index (PDI), incorporation efficiency, in vitro release of entrapped drug, and hemolytic potential. Furthermore, pharmacokinetic, biodistribution, and liver toxicity analyses were performed in Sprague-Dawley rats, and antitumor efficacy was evaluated in Michigan Cancer Foundation-7 (MCF-7) and squamous cell carcinoma-7 (SCC-7) cells in vitro and in tumour-bearing BALB/c mice in vivo. Advanced analyses including survival rate, immunohistopathology, and terminal deoxynucleotidyl transferase dUTP nick end labelling (TUNEL) assays were performed to evaluate apoptosis in vivo.

The average particle size of the HePC-NLCs was 143 ± 16 nm, with a narrow PDI (0.104 ± 0.002), and the incorporation efficiency was found to be 91 ± 7%. The NLCs released HePC in a sustained manner, and this release was significantly lower than that of free drug. The in vitro hemolytic assay demonstrated a significantly reduced hemolytic potential (~9%) of the NLCs compared to that of the test formulations. The HePC-NLCs demonstrated enhanced pharmacokinetic behaviour over free drug, including extended blood circulation and an abridged clearance rate in rats. Furthermore, the HePC-NLCs exhibited higher cytotoxicity than the free drug in MCF-7 and SCC-7 cells. Moreover, the HePC-NLCs showed significantly enhanced (

< 0.005) antitumor activity compared to that of the control and free drug-treated mouse groups. Tumour cell apoptosis was also confirmed, indicating the antitumor potential of the HePC-NLCs.

These findings demonstrate the ability of NLCs as a drug delivery system for enhanced pharmacokinetic, antitumor, and apoptotic effects, most importantly when loaded with HePC.

Explore Compound Types